4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a difluoropiperidine moiety and a thiadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, including the formation of the piperidine and thiadiazole rings, followed by their coupling. Common reagents used in these reactions include fluorinating agents, carbonylating agents, and thiadiazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of fluorine and thiadiazole groups on biological systems. It can also serve as a lead compound for the development of new drugs with improved efficacy and selectivity.
Medicine
In medicine, this compound may have potential therapeutic applications due to its unique chemical structure. It could be investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with enhanced properties, such as increased stability, reactivity, or bioactivity. It may also be employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The difluoropiperidine and thiadiazole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine
- 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(methyl)-1,3,4-thiadiazol-2-yl]piperidine
- 4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of both difluoropiperidine and thiadiazole moieties, which confer distinct chemical and biological properties. The combination of these functionalities can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C16H24F2N4OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H24F2N4OS/c1-11(2)13-19-20-15(24-13)22-7-3-12(4-8-22)14(23)21-9-5-16(17,18)6-10-21/h11-12H,3-10H2,1-2H3 |
InChI Key |
QZCLFQLEKGXGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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